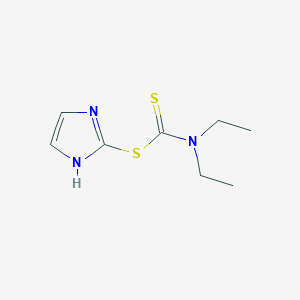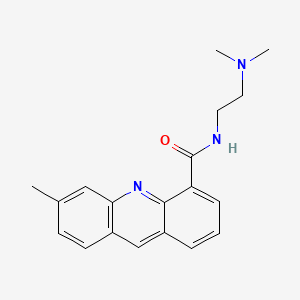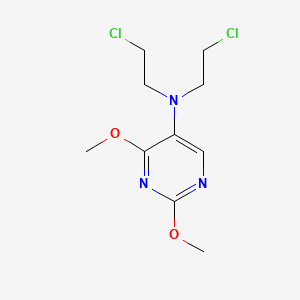
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound includes a pyrimidine ring substituted with two chloroethyl groups and two methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine typically involves the reaction of 2,4-dimethoxypyrimidine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the preparation of 2,4-dimethoxypyrimidine followed by its reaction with bis(2-chloroethyl)amine. The reaction conditions are optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl groups can be hydrolyzed in the presence of water or aqueous base, leading to the formation of corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine is used as a building block in organic synthesis. Its alkylating properties make it useful for introducing functional groups into various molecules.
Biology and Medicine: In biological research, this compound is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell division. It has been investigated for its cytotoxic effects on cancer cells.
Industry: In the industrial sector, this compound is used in the synthesis of other chemicals and pharmaceuticals. Its reactivity makes it a valuable intermediate in the production of various compounds.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparación Con Compuestos Similares
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups, used in similar applications.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring, also known for its alkylating properties.
Uniqueness: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine is unique due to the presence of the pyrimidine ring and methoxy groups, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can affect its interaction with biological targets and its overall efficacy as an alkylating agent.
Propiedades
Número CAS |
62756-88-1 |
|---|---|
Fórmula molecular |
C10H15Cl2N3O2 |
Peso molecular |
280.15 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-16-9-8(7-13-10(14-9)17-2)15(5-3-11)6-4-12/h7H,3-6H2,1-2H3 |
Clave InChI |
RSHSNUVWULPVNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1N(CCCl)CCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



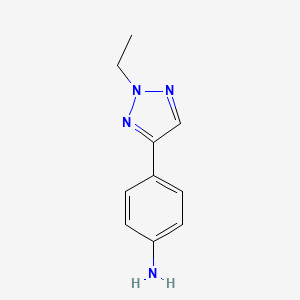


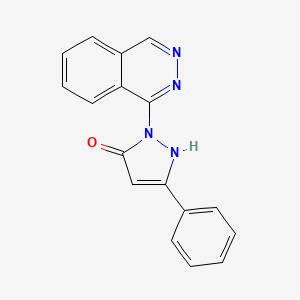
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
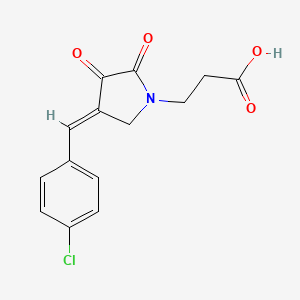
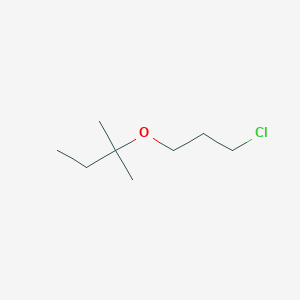
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
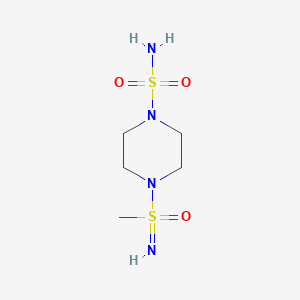
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
